![molecular formula C10H11N3O3 B5823909 5-hydroxy-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5823909.png)
5-hydroxy-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-hydroxy-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, also known as Thiamine or Vitamin B1, is a water-soluble vitamin that plays a vital role in various biochemical and physiological processes in the human body. It is an essential nutrient required for the proper functioning of the nervous system, heart, and muscles.
Mechanism of Action
5-hydroxy-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione acts as a cofactor for various enzymes involved in carbohydrate metabolism, including pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and transketolase. It plays a crucial role in the conversion of glucose into energy and the production of neurotransmitters such as acetylcholine.
Biochemical and Physiological Effects:
5-hydroxy-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione deficiency can lead to a range of biochemical and physiological effects, including neurological disorders, cardiovascular diseases, and muscle weakness. 5-hydroxy-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione deficiency can also lead to the accumulation of toxic metabolites such as lactate and pyruvate.
Advantages and Limitations for Lab Experiments
5-hydroxy-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a commonly used nutrient in cell culture media and is essential for the growth and proliferation of various cell types. 5-hydroxy-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione deficiency can be induced in laboratory animals to study the effects of thiamine deficiency on various physiological processes. However, the use of thiamine in laboratory experiments can be limited by its instability in aqueous solutions and its sensitivity to light and heat.
Future Directions
1. The role of thiamine in the prevention and treatment of various neurological disorders such as Parkinson's disease and multiple sclerosis.
2. The potential use of thiamine as a biomarker for the diagnosis and prognosis of various diseases.
3. The development of novel thiamine analogs with improved stability and bioavailability.
4. The investigation of the role of thiamine in the regulation of gene expression and epigenetic modifications.
5. The role of thiamine in the modulation of the gut microbiome and its potential use in the treatment of various gastrointestinal disorders.
Synthesis Methods
5-hydroxy-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is synthesized in plants and microorganisms through the condensation of 4-methyl-5-(β-hydroxyethyl)thiazole and 2-methyl-4-amino-5-hydroxymethylpyrimidine. It can also be synthesized chemically through the reaction of 2-methyl-4-amino-5-hydroxymethylpyrimidine with 4-methyl-5-(2-hydroxyethyl)thiazole.
Scientific Research Applications
5-hydroxy-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been extensively studied for its role in the prevention and treatment of various diseases. It is commonly used in the treatment of thiamine deficiency, beriberi, Wernicke-Korsakoff syndrome, and Alzheimer's disease. 5-hydroxy-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has also been studied for its potential role in the prevention of cardiovascular diseases, diabetes, and cancer.
properties
IUPAC Name |
1,3,7-trimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-5-4-6(14)7-8(11-5)12(2)10(16)13(3)9(7)15/h4H,1-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUOCKBEOITDTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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